molecular formula C18H18O2 B8059812 Hydrocinnamyl cinnamate

Hydrocinnamyl cinnamate

Cat. No. B8059812
M. Wt: 266.3 g/mol
InChI Key: LYRAHIUDQRJGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocinnamyl cinnamate is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydrocinnamyl cinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrocinnamyl cinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrocinnamyl cinnamate and related derivatives have been investigated for their effects on the antioxidant enzyme system. Lee et al. (2003) found that certain cinnamate derivatives enhance antioxidative defense in erythrocytes and improve the function of antioxidative enzymes at a molecular level in high-cholesterol-fed rats (Lee et al., 2003).

  • The encapsulation of cinnamate derivatives like octyl methoxycinnamate (OMC) influences its skin absorption and accumulation, as studied by Jiménez et al. (2004). They found that encapsulation in sunscreen formulations decreases skin accumulation of cinnamate (Jiménez et al., 2004).

  • Cho et al. (2009) explored the photochemical behavior of hydroxycinnamates in liquid and solid states, indicating potential applications in fluorescence imaging (Cho et al., 2009).

  • Hydrocinnamyl alcohol, closely related to Hydrocinnamyl cinnamate, was studied by Gottardi et al. (2017) for its potential in the flavor, fragrance, and cosmetic industry, synthesized from sugars via phenylalanine in recombinant yeasts (Gottardi et al., 2017).

  • Williamson et al. (2000) discussed the metabolic pathways of dietary flavonoids and hydroxycinnamates, highlighting their bioactive effects on mammalian cells and potential health benefits (Williamson et al., 2000).

properties

IUPAC Name

3-phenylpropyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRAHIUDQRJGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047411
Record name 3-Phenylpropyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrocinnamyl cinnamate

CAS RN

122-68-9
Record name Phenylpropyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpropyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (22.5 mmol), 3-phenylpropanol (10 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of Montmorillonite K10 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with ethylacetate (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. 3-Phenylpropyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C9H11) is isolated in 84% yield. 1H-NMR (CDCl3, 300 MHz) δ7.74 (1H, d), 7.43 (2H, m), 7.28 (5H, m), 7.19 (3H, m), 6.48 (2H, d), 4.22 (2H, t), 2.69 (2H, t), 1.98 (2H, t); 13C-NMR (CDCl3, 75.4 MHz) δ166.7, 144.7, 141.4, 134.6, 130.6, 129.2, 128.6, 127.4, 126.5, 118.4, 63.9, 32.3, 30.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocinnamyl cinnamate
Reactant of Route 2
Reactant of Route 2
Hydrocinnamyl cinnamate
Reactant of Route 3
Reactant of Route 3
Hydrocinnamyl cinnamate
Reactant of Route 4
Reactant of Route 4
Hydrocinnamyl cinnamate
Reactant of Route 5
Reactant of Route 5
Hydrocinnamyl cinnamate
Reactant of Route 6
Reactant of Route 6
Hydrocinnamyl cinnamate

Citations

For This Compound
5
Citations
A Gunia‐Krzyżak, K Słoczyńska… - … Journal of Cosmetic …, 2018 - Wiley Online Library
Cinnamic acid derivatives are widely used in cosmetics and possess various functions. This group of compounds includes both naturally occurring and synthetic substances. On the …
Number of citations: 112 onlinelibrary.wiley.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and chemical …, 2011 - Elsevier
The cinnamyl phenylpropyl fragrance ingredients are a diverse group of chemical structures that have similar metabolic and toxicity profiles. A toxicological and dermatological review of …
Number of citations: 15 www.sciencedirect.com
C Lotti, AL Piccinelli, C Arevalo, I Ruiz… - Journal of agricultural …, 2012 - ACS Publications
… Comparison of 1 H and 13 C NMR data of hydrocinnamyl cinnamate (3) to those of compound 1 suggested that the double bound at C-2′–C-3′ was missing. …
Number of citations: 22 pubs.acs.org
SP Bhatia, J Cocchiara, GA Wellington, J Lalko… - Food and chemical …, 2011 - Elsevier
A toxicologic and dermatologic review of 3-phenylpropyl cinnamate when used as a fragrance ingredient is presented. 3-Phenylpropyl cinnamate is a member of the fragrance structural …
Number of citations: 3 www.sciencedirect.com
KA CONNORS - Encyclopedia of Industrial Chemical Analysis, 1966 - Wiley-Interscience
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.